

5-Methoxyisobenzofuran-1,3-dione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxyisobenzofuran-1,3-dione

Cat. No.: B105387

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of **5-Methoxyisobenzofuran-1,3-dione**, a pivotal intermediate in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, characterization, and its significant applications, underpinning its utility as a versatile building block for complex molecular architectures.

Introduction: The Unassuming Architect of Molecular Complexity

5-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride, is a substituted derivative of phthalic anhydride. Its deceptively simple structure, featuring a fused benzene and furan-dione ring system with a methoxy substituent, belies its profound impact on synthetic chemistry. The strategic placement of the electron-donating methoxy group and the inherent reactivity of the anhydride moiety make it a highly sought-after precursor for a diverse array of heterocyclic compounds, particularly those with pronounced biological activities. This guide will illuminate the scientific journey of this compound, from its foundational chemistry to its role in the development of novel therapeutics.

A Legacy of Anhydrides: The Historical Context

While the specific discovery of **5-Methoxyisobenzofuran-1,3-dione** is not prominently documented in readily available historical records, its lineage can be traced back to the first reported synthesis of its parent compound, phthalic anhydride, by the French chemist Auguste Laurent in 1836. The subsequent exploration of phthalic anhydride chemistry throughout the 19th and 20th centuries paved the way for the synthesis and investigation of its numerous derivatives. The introduction of substituents onto the aromatic ring, such as the methoxy group in the 5-position, was a logical progression to modulate the electronic properties and reactivity of the anhydride, thereby expanding its synthetic potential. The development of synthetic methodologies for substituted phthalic acids and their subsequent dehydration to the corresponding anhydrides has been a cornerstone of this progress.

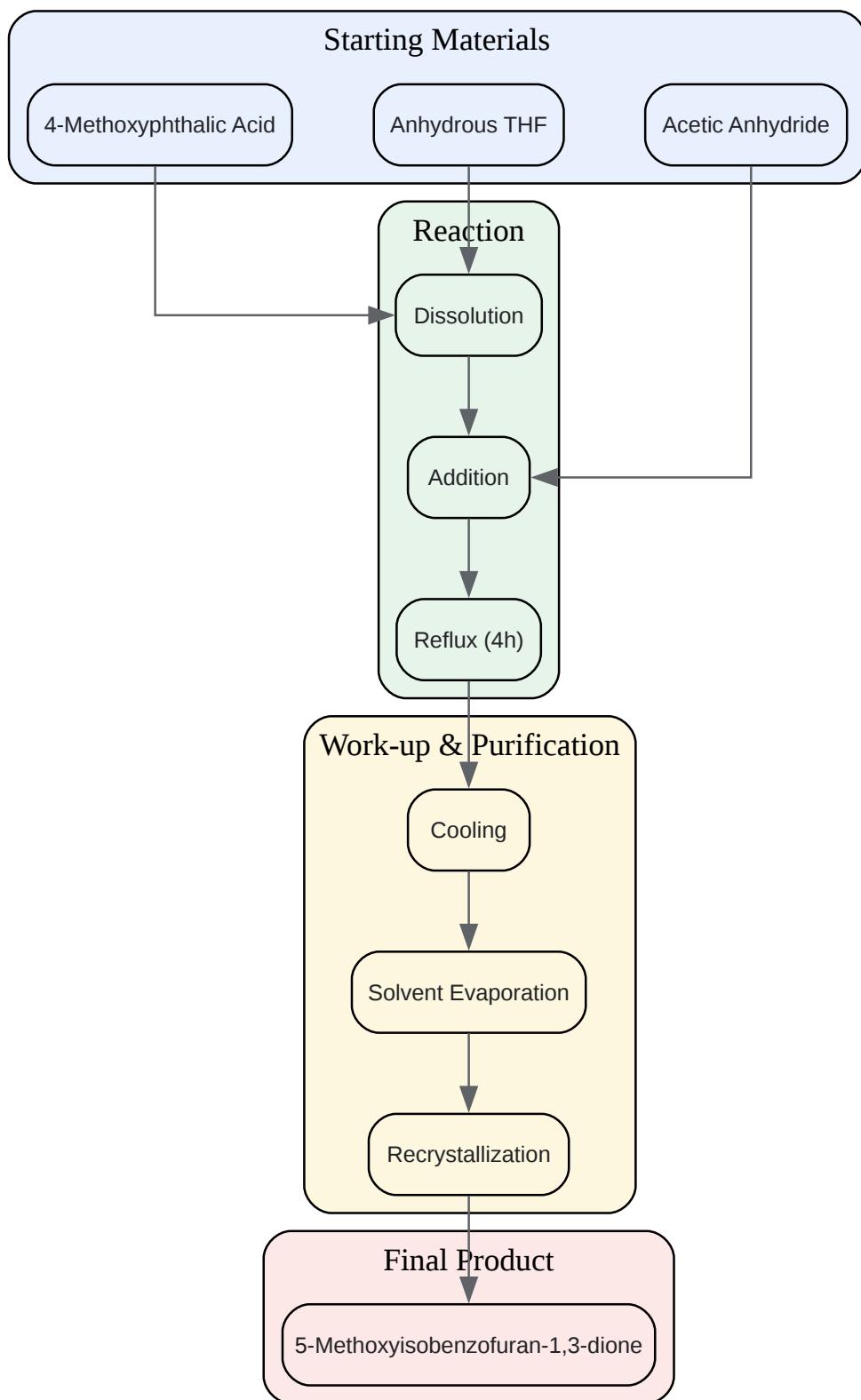
Synthesis and Characterization: From Precursor to Purified Product

The most common and efficient laboratory-scale synthesis of **5-Methoxyisobenzofuran-1,3-dione** involves the dehydration of 4-methoxyphthalic acid.^[1] This straightforward reaction is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride.

Experimental Protocol: Synthesis of 5-Methoxyisobenzofuran-1,3-dione

Objective: To synthesize **5-Methoxyisobenzofuran-1,3-dione** from 4-methoxyphthalic acid.

Materials:


- 4-Methoxyphthalic acid
- Acetic anhydride
- Anhydrous tetrahydrofuran (THF)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 4-methoxyphthalic acid (e.g., 30.8 g, 0.16 mol) in anhydrous tetrahydrofuran (150 mL).[1]
- Slowly add acetic anhydride (40 mL) to the solution with stirring.[1]
- Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4 hours.[1]
- Monitor the reaction for completion (e.g., by TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator to yield the crude product.[1]
- The resulting **5-Methoxyisobenzofuran-1,3-dione** can be further purified by recrystallization, typically affording an off-white solid with a yield of approximately 99%. [1]

Diagram of Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Methoxyisobenzofuran-1,3-dione**.

Physicochemical and Spectroscopic Data

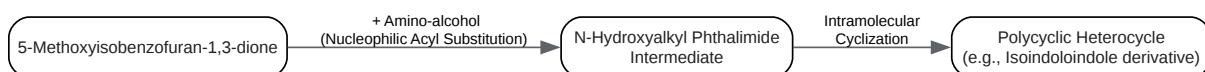
A thorough characterization of **5-Methoxyisobenzofuran-1,3-dione** is essential for its effective use in synthesis. The following table summarizes its key properties.

Property	Value	Reference
CAS Number	28281-76-7	[1]
Molecular Formula	C ₉ H ₆ O ₄	[2]
Molecular Weight	178.14 g/mol	[3]
Appearance	Off-white solid	[1]
Melting Point	Not explicitly stated in searched literature.	
Boiling Point	Not explicitly stated in searched literature.	
Solubility	Soluble in many organic solvents.	

Spectroscopic Data:

- ¹H NMR (DMSO-d₆): δ 8.02 (1H, d), 7.59 (1H, d), 7.49 (1H, dd), 3.97 (3H, s).[1]
- Mass Spectrometry (MS): [M+H]⁺ peak at 179.[1]
- ¹³C NMR: While a specific spectrum for **5-Methoxyisobenzofuran-1,3-dione** was not found, the spectrum of the related compound 5-methoxyisobenzofuran-1(3H)-one shows characteristic peaks at δ 56.1 (OCH₃), and in the aromatic and carbonyl regions, which can be used for comparative purposes.[4]
- Infrared (IR): The IR spectrum of the related 5-methoxyisobenzofuran-1(3H)-one exhibits strong carbonyl stretching frequencies around 1736 cm⁻¹, which is indicative of the lactone carbonyl.[4] For **5-Methoxyisobenzofuran-1,3-dione**, two distinct carbonyl stretching bands for the anhydride moiety are expected.

Applications in Synthesis: A Gateway to Bioactive Molecules


5-Methoxyisobenzofuran-1,3-dione is a valuable reagent for the synthesis of a variety of heterocyclic compounds, many of which exhibit interesting biological properties.^{[1][5]} Its primary utility lies in its reactivity towards nucleophiles, particularly amines, which leads to the formation of phthalimide derivatives.

Synthesis of Antiproliferative Agents

A significant application of **5-Methoxyisobenzofuran-1,3-dione** is its use as a starting material for the synthesis of basic ethers of 1,2-dihydropyrrolo[1,2- α]indoles, 6H-isoindolo[2,1- α]indoles, and 6H-benz[6][7]isoindolo[2,1- α]indoles.^[1] These classes of compounds have demonstrated antiproliferative activity, making them promising candidates for cancer research.

The general reaction pathway involves the reaction of **5-Methoxyisobenzofuran-1,3-dione** with an appropriate amino-alcohol to form an intermediate N-hydroxyalkyl phthalimide. This intermediate can then undergo further transformations, such as intramolecular cyclization, to construct the final polycyclic heterocyclic system.

Reaction Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: General pathway for the synthesis of bioactive heterocycles.

The methoxy group on the phthalimide ring can influence the electronic properties and solubility of the final molecule, potentially impacting its biological activity and pharmacokinetic profile.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **5-Methoxyisobenzofuran-1,3-dione** was not retrieved in the searches, general precautions for handling substituted anhydrides should be followed. Anhydrides are generally irritants to the skin, eyes, and respiratory tract.

General Safety Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[7\]](#)
- Ventilation: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#) Keep away from strong oxidizing agents.[\[7\]](#)
- Fire Safety: In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[\[7\]](#)

Conclusion

5-Methoxyisobenzofuran-1,3-dione stands as a testament to the power of functional group manipulation in organic synthesis. Its straightforward preparation and predictable reactivity make it an invaluable tool for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its historical context, synthesis, characterization, and key applications, underscoring its continued importance in the fields of medicinal chemistry and materials science. Further research into the full scope of its reactivity and the biological activities of its derivatives will undoubtedly continue to unlock new avenues for scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]
- 2. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinfo.com [nbinfo.com]
- 6. nanochemazone.com [nanochemazone.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Methoxyisobenzofuran-1,3-dione: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105387#discovery-and-history-of-5-methoxyisobenzofuran-1-3-dione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com